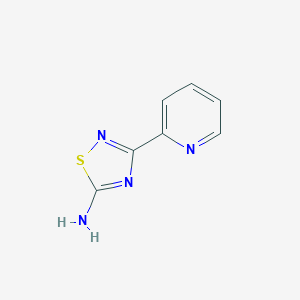
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
概要
説明
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (PTD) is an organic compound that is used in a variety of scientific research applications. It is commonly referred to as a "thiadiazole" due to its structure and chemical properties. PTD is a versatile molecule that has been used in a variety of research applications, including drug delivery, enzyme inhibition, and gene regulation. PTD has a unique structure that allows it to interact with other molecules in a variety of ways, making it useful for a wide range of research applications.
科学的研究の応用
Synthesis of N-(Pyridin-2-yl)imidates
The compound is used in the synthesis of N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as intermediates . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
Some of the synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of N-(Pyridin-2-yl)amides
The compound is used in the chemodivergent synthesis of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound is also used in the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .
Development of Novel Anti-fibrotic Drugs
Compounds 12m and 12q, synthesized using the compound, effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine may also interact with various biological targets.
Mode of Action
Related compounds have shown to inhibit the formation of ergosterol in yeast cells at 2× mic . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might interact with its targets and induce changes that inhibit specific biological processes.
Biochemical Pathways
Related compounds have been found to inhibit the formation of ergosterol , a crucial component of fungal cell membranes. This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might affect similar biochemical pathways and have downstream effects on the integrity of cell membranes.
Pharmacokinetics
Related compounds have been studied for their admet (absorption, distribution, metabolism, excretion, and toxicity) properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Result of Action
Related compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . This suggests that 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine might have similar effects.
Action Environment
The photophysical behavior of related compounds has been investigated under ambient conditions , suggesting that environmental factors might also influence the action of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
特性
IUPAC Name |
3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGGAZDQUJDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616982 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-22-4 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

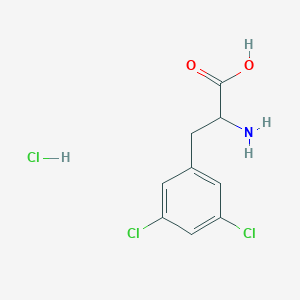


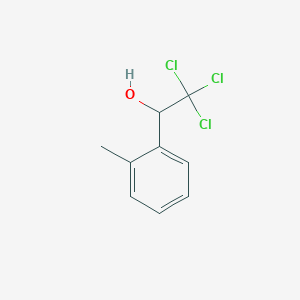


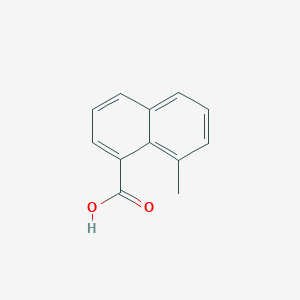


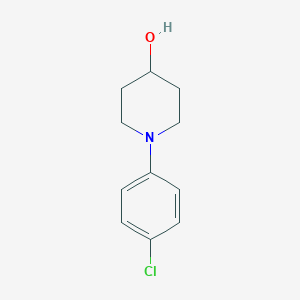
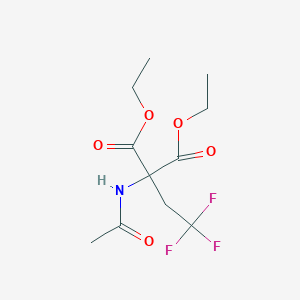
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)

